molecular formula C15H15NO2S B12478397 2-(2-sulfanylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-sulfanylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12478397
M. Wt: 273.4 g/mol
InChI Key: JTNJSFCPMPXINI-UHFFFAOYSA-N
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Description

4-(2-Sulfanylphenyl)-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a sulfanylphenyl group attached to an azatricyclodecane core, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-sulfanylphenyl)-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Sulfanylphenyl)-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(2-Sulfanylphenyl)-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-sulfanylphenyl)-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, influencing their activity. The tricyclic core provides structural stability and can interact with different pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxatricyclo[5.2.1.0,2,6]decane-3,5-dione
  • 2,6-Dimethyl-4,10-dioxatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Uniqueness

4-(2-Sulfanylphenyl)-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione is unique due to its sulfanylphenyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other tricyclic compounds that may lack this functional group, leading to different applications and mechanisms of action.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

4-(2-sulfanylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H15NO2S/c17-14-12-8-5-6-9(7-8)13(12)15(18)16(14)10-3-1-2-4-11(10)19/h1-4,8-9,12-13,19H,5-7H2

InChI Key

JTNJSFCPMPXINI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4S

Origin of Product

United States

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